molecular formula C11H14N2S B086420 1-Butyl-1H-benzoimidazole-2-thiol CAS No. 67624-27-5

1-Butyl-1H-benzoimidazole-2-thiol

Cat. No. B086420
CAS RN: 67624-27-5
M. Wt: 206.31 g/mol
InChI Key: OVTQTPRJINYNIY-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C11H14N2S . It has a molecular weight of 206.31 .


Molecular Structure Analysis

The IUPAC name of this compound is 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione . The InChI code is 1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) .

Scientific Research Applications

Catalytic Activities and Organic Synthesis

1-Butyl-1H-benzoimidazole-2-thiol serves as a key component in various organic syntheses and catalytic processes. Its applications are primarily focused on facilitating reactions in ionic liquids, a class of solvents known for their unique properties such as low volatility and high thermal stability. For example, its derivative, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4), has been used in the S-arylation of benzothiazole-2-thiol with diaryliodonium salts, demonstrating its utility in organic synthesis under mild conditions. This process highlights its role in facilitating the preparation of 2-arylthiobenzothiazoles in good yields, showcasing the compound's significance in enhancing reaction efficiencies and product yields in organic chemistry (Wang, Chen, & Zheng, 2004).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of derivatives of 1-Butyl-1H-benzoimidazole-2-thiol have been a subject of research, indicating its potential in medical and pharmaceutical applications. Research into benzimidazole derivatives, including those related to 1-Butyl-1H-benzoimidazole-2-thiol, has shown significant levels of activity against a variety of microbial strains. This includes effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity. These findings suggest the compound's derivatives as promising candidates for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Material Science and Chemical Engineering

In material science and chemical engineering, 1-Butyl-1H-benzoimidazole-2-thiol and its related compounds find applications in the synthesis of advanced materials and as catalysts in chemical reactions. The compound's utility in the ring-opening of NH-aziridines with thiols in ionic liquids, for instance, showcases its applicability in the synthesis of chiral aminosulfide catalysts. These catalysts are utilized in asymmetric epoxidation of aldehydes, underlining the compound's importance in the development of asymmetric synthesis methods, which are crucial for producing enantiomerically pure substances in pharmaceuticals (Namutebi, McGarrigle, & Aggarwal, 2010).

Environmental Applications

The environmental applications of 1-Butyl-1H-benzoimidazole-2-thiol derivatives are highlighted by their use in the detection and discrimination of thiophenols over aliphatic thiols. This capability is vital for monitoring and controlling pollutants in water and soil, as thiophenols are considered environmental toxins. The development of fluorescent probes based on these derivatives for selective thiophenol detection underscores the compound's role in environmental science, providing tools for the sensitive and selective monitoring of hazardous substances (Wang, Han, Jia, Zhou, & Deng, 2012).

Future Directions

While specific future directions for 1-Butyl-1H-benzoimidazole-2-thiol are not mentioned, benzimidazole derivatives have shown promising therapeutic potential . They are being studied for their anti-inflammatory effects and could be potential targets for drug development .

properties

IUPAC Name

3-butyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTQTPRJINYNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385282
Record name 1-Butyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1H-benzoimidazole-2-thiol

CAS RN

67624-27-5
Record name 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67624-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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